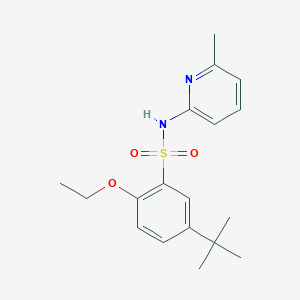

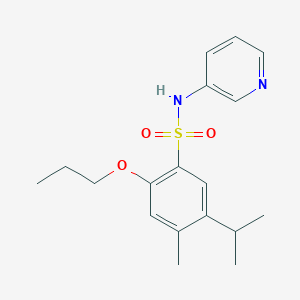

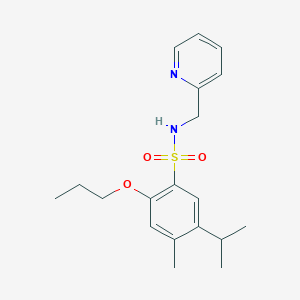

5-tert-butyl-2-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

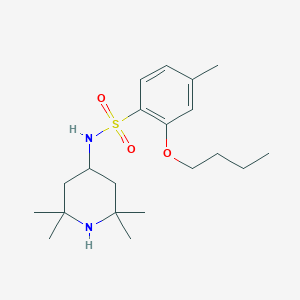

The molecular structure of 5-tert-butyl-2-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide consists of 18 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom . The exact structure can be found in databases like PubChem .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 348.5g/mol. More detailed properties such as melting point, boiling point, and density were not found in the available resources .Scientific Research Applications

Vasospasm Treatment

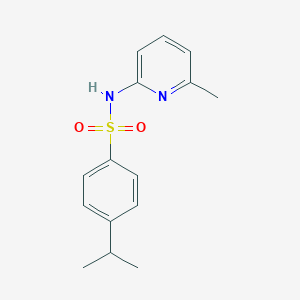

One of the primary applications of derivatives closely related to the specified compound involves the treatment of cerebral vasospasm following subarachnoid hemorrhage. Research conducted by Zuccarello et al. (1996) explored the effectiveness of endothelin receptor antagonists, which share structural similarities with the compound , demonstrating their potential to mitigate the constriction of blood vessels induced by endothelin-1, a potent vasoconstrictor. This study highlighted the oral administration of these antagonists as a promising therapeutic approach for preventing vasospasm, a severe complication that can follow subarachnoid hemorrhage (Zuccarello et al., 1996).

Airway Smooth Muscle Contraction

Further research into endothelin receptor antagonists, including compounds like bosentan which are structurally related to "5-tert-butyl-2-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide," explored their impact on human airway smooth muscle contraction. Takahashi et al. (1997) found that bosentan could inhibit contractions induced by endothelin-1 and IRL 1620, suggesting a kinetic interaction with endothelin receptors. This provides a basis for considering these antagonists in treatments for conditions characterized by airway constriction (Takahashi et al., 1997).

Crystal Structure and Chemical Nucleases

The chemical synthesis and structural analysis of derivatives also play a crucial role in scientific research. Balu and Gopalan (2013) and Macías et al. (2006) conducted studies focusing on the synthesis, crystal structure, and the formation of copper(II) complexes with sulfonamides derived from picolylamine, showcasing the diverse applications of these compounds in coordination chemistry and their potential use as chemical nucleases (Balu & Gopalan, 2013); (Macías et al., 2006).

Pharmacological Characterization

The pharmacological properties of compounds related to "5-tert-butyl-2-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide" have been extensively characterized. For instance, Clozel et al. (1994) described bosentan's competitive antagonism against endothelin receptors, highlighting its potential as a potent orally active endothelin receptor antagonist. This could pave the way for its use in managing diseases associated with endothelin, such as pulmonary arterial hypertension and heart failure (Clozel et al., 1994).

Mechanism of Action

properties

IUPAC Name |

5-tert-butyl-2-ethoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3S/c1-6-23-15-11-10-14(18(3,4)5)12-16(15)24(21,22)20-17-9-7-8-13(2)19-17/h7-12H,6H2,1-5H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQMUDLHYXSDHKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=CC=CC(=N2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-tert-butyl-2-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[3-(Methylethyl)-4-propoxyphenyl]sulfonyl}piperidine](/img/structure/B513422.png)

![4-{[3-(Methylethyl)-4-propoxyphenyl]sulfonyl}morpholine](/img/structure/B513423.png)

![Ethyl 4-{[3-(methylethyl)-4-propoxyphenyl]sulfonyl}piperazinecarboxylate](/img/structure/B513429.png)

![3,5-Dimethyl-1-{[3-(methylethyl)-4-propoxyphenyl]sulfonyl}pyrazole](/img/structure/B513430.png)

![1-{[3-isopropyl-4-(pentyloxy)phenyl]sulfonyl}-1H-pyrazole](/img/structure/B513453.png)